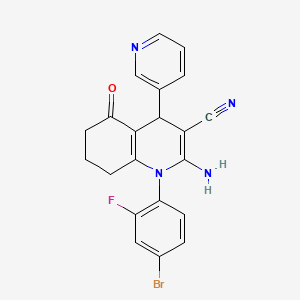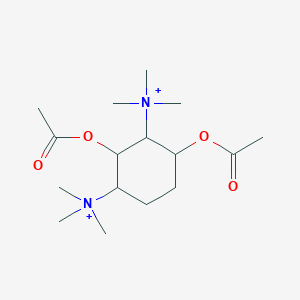
2,4-bis(acetyloxy)-N,N,N,N',N',N'-hexamethylcyclohexane-1,3-diaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring substituted with acetoxy and aminium groups, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM) typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane core is synthesized through a series of cyclization reactions, often starting from simple aliphatic precursors.
Introduction of Acetoxy Groups: The acetoxy groups are introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid.
Amination: The aminium groups are incorporated through nucleophilic substitution reactions, where amines react with the cyclohexane core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The aminium groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM) involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes or receptors. The aminium groups can form ionic interactions with negatively charged biomolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM)
- 2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM)
- 2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM)
Uniqueness
The uniqueness of 2,4-BIS(ACETYLOXY)-N1,N1,N1,N3,N3,N3-HEXAMETHYLCYCLOHEXANE-1,3-BIS(AMINIUM) lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H32N2O4+2 |
|---|---|
Molecular Weight |
316.44 g/mol |
IUPAC Name |
[2,4-diacetyloxy-3-(trimethylazaniumyl)cyclohexyl]-trimethylazanium |
InChI |
InChI=1S/C16H32N2O4/c1-11(19)21-14-10-9-13(17(3,4)5)16(22-12(2)20)15(14)18(6,7)8/h13-16H,9-10H2,1-8H3/q+2 |
InChI Key |
TVFVTFAELUPCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(C(C1[N+](C)(C)C)OC(=O)C)[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


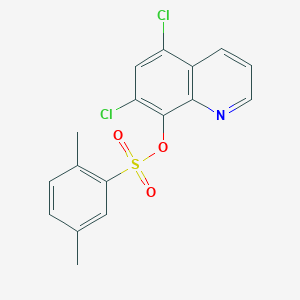

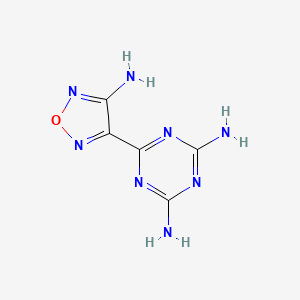
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522418.png)
![3'-(3-Bromo-4-methylphenyl)-1-[(4-methylpiperidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11522419.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane](/img/structure/B11522423.png)
![1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B11522435.png)

![N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522439.png)
methanone](/img/structure/B11522443.png)
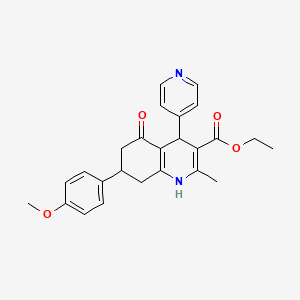
![N'-[(E)-(4-bromophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11522453.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11522455.png)
